molecular formula C3H4O2 B134709 (1,2,3-13C3)Prop-2-enoic acid CAS No. 202326-54-3

(1,2,3-13C3)Prop-2-enoic acid

Cat. No.: B134709
CAS No.: 202326-54-3
M. Wt: 75.041 g/mol
InChI Key: NIXOWILDQLNWCW-VMIGTVKRSA-N
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Description

(1,2,3-13C3)Prop-2-enoic acid: Acrylic acid-13C3 , is a compound with the molecular formula C3H4O2 . This compound is a labeled form of prop-2-enoic acid, where the carbon atoms are isotopically enriched with carbon-13. It is a clear, colorless liquid with a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.

Biochemical Analysis

Biochemical Properties

A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites include 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide . These interactions suggest that Acrylic Acid-13C3 may play a role in various biochemical reactions involving these metabolites.

Cellular Effects

The cellular effects of Acrylic Acid-13C3 are currently unknown due to the lack of specific research in this area. Given its structural similarity to acrylic acid, it may influence cell function in a similar manner. Acrylic acid is known to interact with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to acrylic acid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

It is known that the compound is used in tracer studies, suggesting that it is well-tolerated at low doses

Metabolic Pathways

Acrylic Acid-13C3 is involved in various metabolic pathways. A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites suggest that Acrylic Acid-13C3 may interact with various enzymes or cofactors in these metabolic pathways .

Transport and Distribution

Given its structural similarity to acrylic acid, it may be transported and distributed in a similar manner .

Subcellular Localization

Based on its structural similarity to acrylic acid, it may be localized in similar compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2,3-13C3)Prop-2-enoic acid can be synthesized through the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound follows similar methods to those used for acrylic acid. The process involves the catalytic oxidation of propylene in the presence of oxygen. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (1,2,3-13C3)Prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form propionic acid.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Various reagents can be used depending on the desired product, including halogens and nucleophiles.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Reduction: Propionic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (1,2,3-13C3)Prop-2-enoic acid is used as a precursor in the synthesis of various polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics due to its isotopic labeling.

Biology: In biological research, it is used to trace metabolic pathways and study enzyme-catalyzed reactions involving carboxylic acids.

Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of superabsorbent polymers, adhesives, and coatings .

Comparison with Similar Compounds

    Prop-2-enoic acid (Acrylic acid): The non-labeled form of (1,2,3-13C3)Prop-2-enoic acid.

    Methacrylic acid: Similar in structure but with a methyl group attached to the alpha carbon.

    Crotonic acid: Similar in structure but with a trans double bond.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. This makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584344
Record name (~13~C_3_)Prop-2-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-54-3
Record name (~13~C_3_)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202326-54-3
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Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
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Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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